Cas no 921784-41-0 (4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide)

4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide
- 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methylcyclohexyl)benzamide
- AKOS024628744
- 921784-41-0
- 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylcyclohexyl)benzamide
- F2205-0298
- 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-methylcyclohexyl)benzamide
-
- インチ: 1S/C25H31NO3/c1-17-7-4-5-9-21(17)26-24(27)19-13-11-18(12-14-19)16-28-22-10-6-8-20-15-25(2,3)29-23(20)22/h6,8,10-14,17,21H,4-5,7,9,15-16H2,1-3H3,(H,26,27)
- InChIKey: VMLFZYYAQZQAQD-UHFFFAOYSA-N
- ほほえんだ: O1C2C(=CC=CC=2CC1(C)C)OCC1C=CC(=CC=1)C(NC1CCCCC1C)=O
計算された属性
- せいみつぶんしりょう: 393.23039385g/mol
- どういたいしつりょう: 393.23039385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2205-0298-1mg |
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylcyclohexyl)benzamide |
921784-41-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamideに関する追加情報
4-{(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide
The compound with CAS No. 921784-41-0, named 4-{(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzofuran moiety and a cyclohexyl group, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways. The benzofuran ring, a key structural component, has been shown to exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related disorders. Additionally, the cyclohexyl group contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.
One of the most exciting developments involving this compound is its role in targeting neurodegenerative diseases. Researchers have demonstrated that it can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. This finding has opened new avenues for the development of disease-modifying therapies aimed at slowing or reversing the progression of neurodegenerative conditions.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The incorporation of the benzofuran moiety requires precise control over reaction conditions to ensure optimal yields and stereochemical integrity. Similarly, the attachment of the cyclohexyl group demands careful optimization to achieve the desired pharmacokinetic properties.
In terms of pharmacokinetics, this compound exhibits moderate solubility in aqueous solutions, which is advantageous for oral administration. Its bioavailability has been shown to be enhanced by the presence of certain excipients, making it a viable candidate for formulation into tablets or capsules. Preclinical studies have also indicated that it has a favorable safety profile, with minimal toxicity observed in animal models.
Another area where this compound has shown promise is in oncology research. It has been found to selectively inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. This selectivity suggests that it could serve as a basis for developing targeted therapies with fewer off-target effects compared to traditional chemotherapeutic agents.
Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound with its targets. Molecular docking studies have revealed that it forms stable interactions with key residues in the active sites of its target proteins, providing insights into its mechanism of action. These findings have been instrumental in guiding further optimization efforts to improve its potency and efficacy.
In conclusion, 4-{(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound holds great promise for addressing some of the most challenging diseases facing humanity today.
921784-41-0 (4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(2-methylcyclohexyl)benzamide) 関連製品
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